(6-Aminohexyl)carbamic acid

Fluoroelastomer curing Molding compound Diak 2 limitation

Uncontrolled cure and scorch risk in FKM compounding elevate rejection rates. (6-Aminohexyl)carbamic acid (HMDC) eliminates this via thermally labile carbamate blocking-deblocking ≥154°C liberates hexamethylenediamine in situ for controlled cure. • Fast cure, high compression set resistance vs. aldehyde-amine & bisphenol systems • Non-discoloring; preserves bright compound colors without optical brighteners • FDA-cleared grades for food-contact seals, gaskets, O-rings • ≥99.5% powder (≥85% <10 μm) or HMDC-70 predispersion (70% active, AEM carrier)

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 143-06-6
Cat. No. B089506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminohexyl)carbamic acid
CAS143-06-6
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC(CCCNC(=O)O)CCN
InChIInChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11)
InChIKeyHDIHOAXFFROQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Aminohexyl)carbamic Acid — Blocked Diamine Crosslinking Agent


(6-Aminohexyl)carbamic acid (CAS 143-06-6), also designated hexamethylenediamine carbamate (HMDC), Diak 1, Cheminox AC 6, or Keminox AC 6, is a thermally labile blocked diamine crosslinking agent with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol [1]. The compound features a carbamate group that thermally decomposes at ≥154°C to liberate hexamethylenediamine in situ, enabling controlled cure of fluoroelastomers (FKM), ethylene acrylic elastomers (AEM/Vamac®), polyacrylate elastomers (ACM), and epichlorohydrin elastomers (ECO) . Its blocking chemistry is the mechanistic basis for its characteristic fast-cure, high-compression-set-resistance profile that distinguishes it from aldehyde-amine blocked, bisphenol, and unblocked diamine alternatives .

Thermally labile blocked diamine for controlled elastomer curing
Supports FKM, AEM, ACM, ECO crosslinking workflows
Decomposition ≥154°C enables latency in molding processes

(6-Aminohexyl)carbamic Acid: Substitution Limitations


The carbamate blocking group on (6-aminohexyl)carbamic acid is not an inert substituent—it dictates the thermal deblocking temperature, cure kinetics, and scorch safety window. Substituting with the unblocked parent diamine (HMDA) eliminates the thermal latency and increases scorch risk during compounding [1]. Replacing with the shorter-chain ethylenediamine carbamate (Diak 2) renders the compound unsuitable for molded articles due to poor flow, blistering, and excessive compression set [2]. Switching to the aldehyde-amine blocked Diak 3 or to bisphenol AF cure systems alters the cure-rate/compression-set trade-off and the high-temperature tensile profile in ways that directly impact finished-part performance in sealing and gasketing applications [3]. Each substitution changes a functional performance axis; none replicate the full balance of cure speed, compression set resistance, elevated-temperature mechanical integrity, and regulatory clearance that this specific carbamate provides.

This Product
Carbamate-blocked HMDA with thermal latency and molding-grade process safety.
Unblocked HMDA
Eliminates thermal latency; scorch risk may shift and compound safety window may be reduced.
This Product
C6-chain carbamate: balanced cure speed, compression set, and high-temperature tensile profile.
Diak 2 / Diak 3 / Bisphenol AF
Cure-rate/compression-set trade-off and hot tensile response may not transfer directly.
This Product
FDA-cleared grades available for food-contact sealing applications.
Alternative Diamine Curatives
Regulatory clearance is not automatic; grade-specific qualification may be required.

(6-Aminohexyl)carbamic Acid Comparative Evidence


Molding Processability vs. Diak 2

Ethylenediamine carbamate (Diak 2, CAS 143-06-6 shorter-chain analog) is explicitly documented as unsuitable for molded fluoroelastomer articles. Chinese fluoroelastomer technical literature states that Diak 2 cannot be used as a curing agent for molded products because the rubber compound exhibits poor flowability, is prone to blistering, and yields unacceptably high compression set [1]. In contrast, (6-aminohexyl)carbamic acid (Diak 1) was adopted from the inception of Viton® A in 1956 precisely because it demonstrated adequate processing safety and molding performance alongside good heat resistance, oil resistance, and physical–mechanical properties [2]. This is a binary application-scope differentiator: any formulation destined for compression, transfer, or injection molding requires HMDC; the shorter-chain analog is not a viable substitute.

Molding Processability vs. Diak 2
Head-to-head
Pass (HMDC) vs. Fail (Diak 2) for molded articles
Binary application-scope differentiator for molding processes.
Diak 2 excluded for compression, transfer, or injection molding.
Fluoroelastomer curing Molding compound Diak 2 limitation

Compression Set & Cure Speed vs. Diak 3

Multiple independent supplier technical references consistently report that (6-aminohexyl)carbamic acid (Diak 1/HMDC) yields better compression set resistance than Diak 3, while providing faster cure speed at the expense of lower scorch safety [1]. Diak 3 offers superior processing safety and exhibits a plasticizing effect, but its compression set and physical properties are described as 'not quite as good as with Diak No. 1' [2]. This represents a formulation-level trade-off decision: for applications where compression set resistance is the primary performance requirement (e.g., long-term sealing under compressive stress at elevated temperature), HMDC is preferred; where processing safety and scorch resistance dominate, Diak 3 may be selected. No single peer-reviewed study directly comparing compression set values for both curatives in an identical FKM formulation was identified; the consistency across multiple independent supplier technical documents supports class-level inference.

Compression Set & Cure Speed vs. Diak 3
Class-level
HMDC: faster cure, better compression set resistance, lower scorch safety
Supports selection where compression set governs seal lifetime.
Supplier-documented trade-off; numerical delta not from a single controlled study.
Compression set Cure rate Scorch safety Diak 3 comparison

Hot Tensile & Tear vs. Bisphenol AF

Supplier technical sources consistently report that (6-aminohexyl)carbamic acid (HMDC/Diak 1) produces fluoroelastomer compounds with better tear and tensile strengths at elevated temperature compared to formulations using bisphenol AF curing systems [1]. This is a property advantage specific to high-temperature service conditions. The bisphenol cure system, which dominates modern FKM compounding for its superior scorch safety and compression set, yields vulcanizates that are outperformed by diamine-cured FKM on high-temperature tensile and tear metrics [2]. Quantitative numerical deltas for identical FKM base polymer, filler loading, and test conditions were not located in a single comparative study; the evidence is categorized as class-level inference based on consistent supplier technical documentation across multiple manufacturers.

Hot Tensile & Tear vs. Bisphenol AF
Class-level
HMDC-cured FKM ranks higher on hot tensile/tear metrics
Context-dependent advantage for sustained high-temperature mechanical integrity.
Directional rank-order from supplier references; specific deltas require verification.
Elevated temperature tensile Tear strength Bisphenol comparison FKM curing

FDA Compliance for Food Contact

(6-Aminohexyl)carbamic acid, when supplied as Viton™ VC-1A (Chemours), is explicitly FDA-approved for use in food contact applications including hoses, seals, valves, gaskets, and O-rings in food manufacturing environments . The INTERCURE® 1 brand (IB Chem S.r.l. / Interbusiness Group) similarly notes that certification is available when applications require FDA approval . This regulatory clearance is not automatically conferred on alternative diamine curatives such as Diak 3 or unblocked HMDA, nor is it universal to bisphenol-cured FKM systems without specific grade qualification. The FDA clearance is tied to the specific (6-aminohexyl)carbamic acid chemistry and its established safety profile in extractables testing under food contact conditions.

FDA Compliance for Food Contact
Supporting evidence
FDA-cleared grades available (Viton VC-1A, INTERCURE 1)
Lowers regulatory risk for food-contact procurement.
Clearance is not inherent to alternative diamine curatives.
FDA compliance Food contact Regulatory clearance Seals and gaskets

Post-Cure Color Retention

Multiple supplier technical documents for (6-aminohexyl)carbamic acid explicitly state that rubber products cured with this compound retain their original bright, vivid color after vulcanization [1]. This color-retention property is attributed to the non-staining nature of the carbamate decomposition pathway, which does not generate chromophoric by-products that discolor the rubber matrix during high-temperature cure [2]. Many alternative amine-based curatives and sulfur-based accelerator systems are known to cause yellowing, browning, or darkening of light-colored rubber compounds. While no quantitative colorimetric data (e.g., ΔE values, L*a*b* coordinates) from a controlled comparative study were identified in the reviewed literature, the consistency of this claim across independent Chinese, European, and global supplier documentation supports it as a product-specific differentiator.

Post-Cure Color Retention
Supporting evidence
Preserves original bright color after vulcanization
Non-discoloring cure chemistry for color-critical rubber goods.
Directional claim across supplier documentation; quantitative colorimetric data not located.
Color retention Rubber aesthetics Non-discoloring curative Bright color preservation

Physical Form & Dispersion vs. Unblocked HMDA

Commercial (6-aminohexyl)carbamic acid is supplied as a fine white powder with well-defined quality specifications: purity ≥99.5%, moisture <0.2–0.5%, ash <0.05–0.1%, decomposition point ≥154°C, specific gravity 1.26–1.30, and controlled particle size (≥85% by volume <10 μm, ≥95% <15 μm, 100% <30 μm) [1]. This contrasts with unblocked hexamethylenediamine (HMDA), which is a hygroscopic low-melting solid (mp ~42°C) with a strong amine odor, typically handled as an aqueous solution or absorbed dispersion (47% active on silica) that introduces processing complexity and variable metering accuracy [2]. Furthermore, a specialized predispersion form (HMDC-70) consisting of 70% HMDC in an AEM polymeric carrier is available as white granules that overcome the dispersion difficulty of pure HMDC powder in AEM compounds, enabling more uniform product quality . These physical-form characteristics directly affect dosing accuracy, mix consistency, and dust control in industrial compounding operations.

Physical Form & Dispersion vs. Unblocked HMDA
Supporting evidence
100% active fine powder; purity ≥99.5%; controlled particle size
Supports precision metering and dispersion in high-throughput compounding.
Contrasts with HMDA dispersion handling and metering precision challenges.
Powder handling Particle size Purity specification Dispersion HMDC-70 predispersion

(6-Aminohexyl)carbamic Acid Application Scenarios


High-Temperature Sealing: Molded FKM O-Rings & Gaskets

For compression, transfer, or injection-molded FKM O-rings and flange gaskets requiring sustained sealing force under compressive stress at elevated temperature, (6-aminohexyl)carbamic acid is the appropriate curative selection. Evidence Item 1 establishes that the shorter-chain Diak 2 analog is categorically unsuitable for any molding process. Evidence Item 2 supports class-level preference for HMDC over Diak 3 on compression set resistance—the primary determinant of long-term seal integrity. Evidence Item 3 indicates that HMDC-cured FKM retains better tensile and tear strength at elevated temperature than bisphenol-cured alternatives, providing an additional safety margin in high-temperature sealing service. Typical dosage: 1.0–1.5 phr with DOTG or DPG accelerator .

FDA-Compliant Seals, Hoses & Valves

In food, beverage, and pharmaceutical processing equipment where elastomer components contact food streams, (6-aminohexyl)carbamic acid in its FDA-cleared commercial grades (Viton™ VC-1A, INTERCURE® 1) provides a regulatory-compliant cure system that eliminates the need for curative re-qualification. Evidence Item 4 documents explicit FDA approval for hoses, seals, valves, gaskets, and O-rings in food manufacturing. Alternative diamine curatives and generic bisphenol-cured FKM grades do not automatically carry this clearance, making HMDC the lowest-regulatory-risk procurement choice for FDA-governed applications .

Color-Critical Rubber Products

For light-colored, color-coded, or aesthetically sensitive rubber products—including white appliance seals, brightly colored sporting goods components, and branded consumer elastomer parts—(6-aminohexyl)carbamic acid offers a non-discoloring cure chemistry that preserves the original bright color of the rubber compound after vulcanization (Evidence Item 5). This eliminates the need for additional optical brighteners or color-correction additives that would otherwise be required with yellowing or staining alternative curatives. The product is effective in natural rubber, butyl rubber, isoprene rubber, SBR, and polyurethane rubber in addition to FKM and AEM [1].

High-Throughput AEM Compounding

For AEM (Vamac®) compounding operations where dispersion uniformity directly impacts product consistency and rejection rates, the HMDC-70 predispersion form (70% active in AEM carrier, white granules) addresses the documented difficulty of dispersing pure HMDC powder uniformly in AEM matrices (Evidence Item 6). This predispersion form, used at appropriate loading with DOTG or DPG accelerator, enables more consistent cure and physical properties across production batches compared to neat HMDC powder. Procurement specifications should include particle size distribution (≥85% <10 μm for neat powder) and purity (≥99.5%) to ensure reproducible compounding outcomes .

Application
Selection Property
Validation Focus
High-Temperature Sealing: Molded FKM O-Rings & Gaskets
Molding processability and compression set resistance
Confirm sustained sealing force under compressive stress at target temperature
FDA-Compliant Seals, Hoses & Valves
Regulatory clearance for food-contact elastomer applications
Verify FDA-approved grade documentation for specific food processing equipment
Color-Critical Rubber Products
Non-discoloring cure chemistry
Evaluate post-cure color shift relative to alternative curative systems
High-Throughput AEM Compounding
Dispersion uniformity and precise metering
Assess physical property consistency across production batches using HMDC-70 predispersion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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